2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-methyl-3-pyrrolidin-3-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H14N4/c1-8-14-10-3-2-5-13-11(10)15(8)9-4-6-12-7-9/h2-3,5,9,12H,4,6-7H2,1H3 |
InChI Key |
KNKGGHJZHSOIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CCNC3)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form the imidazo[4,5-b]pyridine core . Subsequent alkylation reactions introduce the pyrrolidine ring, often using phase transfer catalysis under solid-liquid conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms of the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2 and 3
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on substituents at positions 2 and 3. Key analogs include:
Key Observations:
- Diaryl Derivatives : Aryl groups at positions 2 and 3 enhance planar stacking with enzyme active sites (e.g., COX-2), but bulky substituents may reduce solubility .
- Methyl vs.
Anticancer and Anti-Inflammatory Activity
Diaryl derivatives (e.g., 3f from ) exhibit moderate cytotoxicity (IC₅₀: ~10–50 µM) against leukemia (K562) and breast cancer (MCF-7) cell lines. In contrast, the target compound’s pyrrolidine moiety may favor kinase inhibition (e.g., MLK3 or TAK1) over COX-2, as seen in related scaffolds .
Antimicrobial Activity
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives show moderate activity against Gram-positive bacteria (MIC: 16–64 µg/mL), attributed to interactions with bacterial DNA gyrase or membrane proteins. The target compound’s pyrrolidine group could enhance penetration through bacterial membranes .
Kinase Inhibition
Optimized imidazo[4,5-b]pyridines (e.g., GLPG3667 ) demonstrate TYK2 selectivity through strategic substitution at position 7, highlighting the scaffold’s adaptability for kinase targets. The target compound’s pyrrolidine may mimic similar interactions observed in 13j (TAK1 inhibitor) .
Structure-Activity Relationship (SAR) Trends
- Position 2 : Bulky substituents (e.g., aryl, pyridinyl) enhance target engagement but may reduce solubility. Methyl groups balance steric effects and lipophilicity.
- Position 3 : Basic nitrogen-containing groups (e.g., pyrrolidine) improve solubility and kinase binding.
- Position 6/7 : Halogenation (e.g., Cl, Br) or piperazine substitution enhances kinase selectivity and metabolic stability .
Biological Activity
2-Methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₂H₁₆N₄
- Molecular Weight : 216.28 g/mol
- CAS Number : 1894857-38-5
Biological Activity Overview
Research indicates that 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine exhibits various biological activities, particularly in the fields of anticancer and neuroprotective effects.
Anticancer Activity
Several studies have explored the anticancer properties of imidazopyridine derivatives, including 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine. The compound has been shown to induce apoptosis in cancer cell lines through several mechanisms:
- Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Mechanism of Action : The compound appears to activate caspase pathways leading to apoptosis, as evidenced by increased caspase-3 activity in treated cells .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 | 8.4 | Apoptosis via caspase activation |
| MCF-7 | 6.8 | Apoptosis via caspase activation |
Neuroprotective Effects
Recent studies have indicated that derivatives of imidazopyridine can act as inhibitors of sphingomyelinases, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its potential for neuroprotection:
- Inhibition of Sphingomyelinase : The compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in the release of exosomes from neurons .
- Therapeutic Efficacy : In animal models, the compound demonstrated significant neuroprotective effects, suggesting potential applications in treating neurodegenerative disorders.
Case Studies
- Study on Cancer Cell Lines :
- Neuroprotection in Animal Models :
Q & A
Q. How does crystal structure data inform drug design for imidazo[4,5-b]pyridine derivatives?
- Methodology : X-ray crystallography reveals dihedral angles (e.g., 67.7° between phenyl and imidazo rings) that influence binding to targets like benzodiazepine receptors. Planar imidazo[4,5-b]pyridine cores improve π-π stacking in hydrophobic pockets .
Data Contradiction Analysis
- COX Selectivity : Derivatives with similar substituents may show opposing COX-1/COX-2 ratios due to subtle stereoelectronic differences. For example, electron-donating groups in 3f increase COX-2 selectivity, while electron-withdrawing groups in analogs non-specifically inhibit both isoforms .
- Kinase Inhibition : Dual FLT3/Aurora inhibitors (e.g., 27e) exhibit varying Kd values across cell lines due to mutation-dependent FLT3 activation (e.g., FLT3-ITD vs. D835Y mutants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
